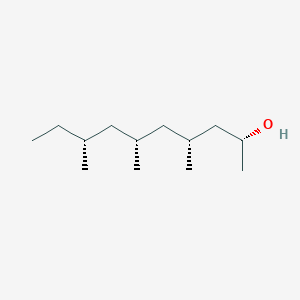
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- is a chiral secondary alcohol with the molecular formula C13H28O. This compound is characterized by the presence of three methyl groups at the 4th, 6th, and 8th positions, and a hydroxyl group at the 2nd position. The stereochemistry of the compound is defined by the (2R,4R,6R,8R) configuration, indicating the specific spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- can be achieved through various synthetic routes. One common method involves the enantioselective reduction of the corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to achieve the reduction of the ketone precursor to the desired alcohol. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
化学反应分析
Types of Reactions
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: The major product is 2-Decanone, 4,6,8-trimethyl-.
Reduction: The major product is 2-Decane, 4,6,8-trimethyl-.
Substitution: The major products depend on the substituent introduced, such as 2-Decanol, 4,6,8-trimethyl- chloride or bromide.
科学研究应用
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the compound plays a crucial role in determining its interactions and effects.
相似化合物的比较
Similar Compounds
- 2-Decanol, 4,6,8-trimethyl-, (2S,4S,6S,8S)-
- 2-Undecanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-
- 2-Octanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-
Uniqueness
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of multiple methyl groups and the chiral centers contribute to its unique reactivity and interactions compared to similar compounds.
属性
CAS 编号 |
174002-29-0 |
|---|---|
分子式 |
C13H28O |
分子量 |
200.36 g/mol |
IUPAC 名称 |
(2R,4R,6R,8R)-4,6,8-trimethyldecan-2-ol |
InChI |
InChI=1S/C13H28O/c1-6-10(2)7-11(3)8-12(4)9-13(5)14/h10-14H,6-9H2,1-5H3/t10-,11-,12-,13-/m1/s1 |
InChI 键 |
NVXWVVCXXXEBED-FDYHWXHSSA-N |
手性 SMILES |
CC[C@@H](C)C[C@@H](C)C[C@@H](C)C[C@@H](C)O |
规范 SMILES |
CCC(C)CC(C)CC(C)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
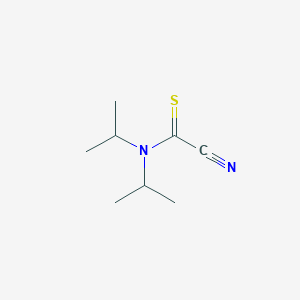
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)
![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
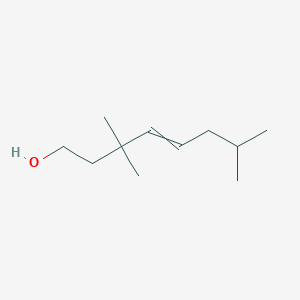
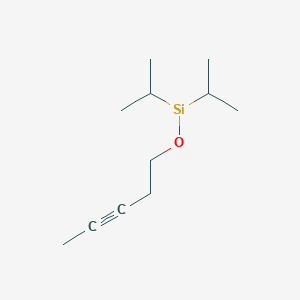
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
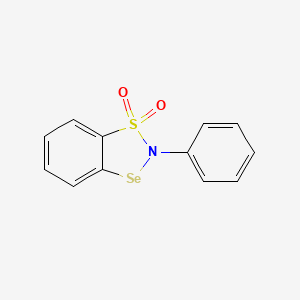
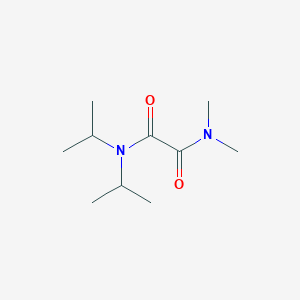
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)
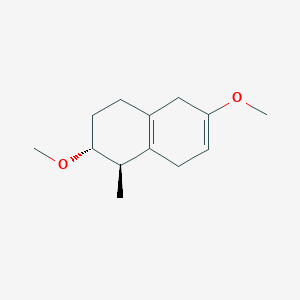

![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
